molecular formula C8H15ClFN B6177160 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride CAS No. 2715119-81-4

1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride

Cat. No.: B6177160
CAS No.: 2715119-81-4
M. Wt: 179.7
InChI Key:
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Description

1-{6-fluorospiro[33]heptan-2-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H14FN·HCl It is known for its unique spirocyclic structure, which includes a fluorine atom and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction. Common reagents for this step include potassium fluoride or cesium fluoride.

    Amination: The amine group is introduced through a reductive amination reaction. This step typically involves the use of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents and a suitable base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine or alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. The amine group can form hydrogen bonds with target proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{6,6-difluoro-2-methylspiro[3.3]heptan-2-yl}methanamine hydrochloride
  • 1-{6-chlorospiro[3.3]heptan-2-yl}methanamine hydrochloride
  • 1-{6-bromospiro[3.3]heptan-2-yl}methanamine hydrochloride

Uniqueness

1-{6-fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride is unique due to the presence of a single fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for the development of pharmaceuticals and other specialty chemicals.

Properties

CAS No.

2715119-81-4

Molecular Formula

C8H15ClFN

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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